molecular formula C10H15NO3 B3346193 1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)- CAS No. 115610-20-3

1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)-

Cat. No.: B3346193
CAS No.: 115610-20-3
M. Wt: 197.23 g/mol
InChI Key: OTIMBIMMWQMEON-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)- is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)- typically involves the reaction of an appropriate isoindole precursor with a hydroxyethylating agent under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processing techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: A closely related compound with similar structural features.

    Hexahydro-1H-isoindole-1,3(2H)-dione:

Uniqueness

1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)- is unique due to its specific hydroxyethyl substitution, which may confer distinct chemical and biological properties compared to other isoindole derivatives.

Properties

IUPAC Name

2-(2-hydroxyethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h7-8,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIMBIMMWQMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433120
Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-20-3
Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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